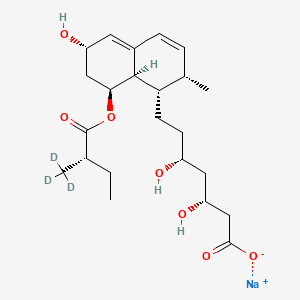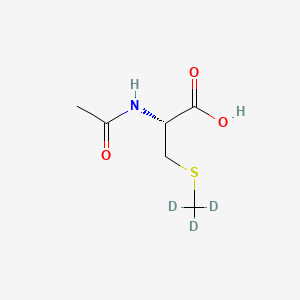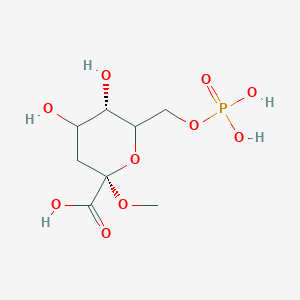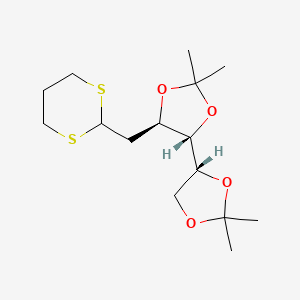
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Proteomics Research
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is available for purchase as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, understanding protein-protein interactions, and studying post-translational modifications.
Synthesis of Bioactive Compounds
Similar compounds have been synthesized for their biological activity . The presence of an aminocaproyloxy group suggests that 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid could be used as a precursor or intermediate in the synthesis of bioactive molecules, potentially in drug discovery or medicinal chemistry research.
Biotinylation Reagent
The related compound 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid is used as a biotinylation reagent . Biotinylation is the process of attaching biotin to proteins and other macromolecules; this suggests that 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid could also serve a similar function in biochemical assays or as a labeling agent.
properties
IUPAC Name |
3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQFOQOMOXWCFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652428 |
Source


|
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid | |
CAS RN |
760127-60-4 |
Source


|
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


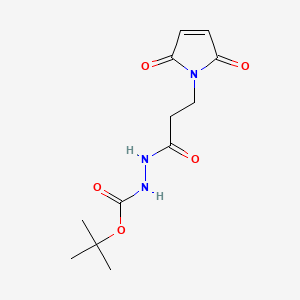
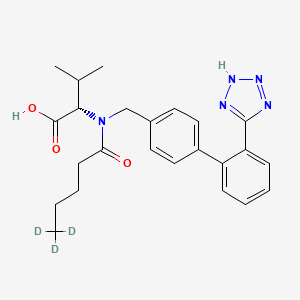

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
